noc-5
Overview
Description
Mechanism of Action
Target of Action
NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene or CID 1625, is recognized for its pivotal role as a nitric oxide (NO) donor . It forms a stable NO-amine complex capable of autonomously releasing two equivalents of nitric oxide in solution under physiological conditions, negating the need for any cofactors . The primary targets of this compound are therefore the various physiological and biochemical processes that are regulated by nitric oxide.
Mode of Action
This compound interacts with its targets by releasing nitric oxide, a gaseous signaling molecule involved in various physiological and pathological processes. Nitric oxide can diffuse freely across membranes and modulate the function of various proteins, either through direct chemical modification or by binding to heme or non-heme iron centers .
Pharmacokinetics
The kinetics of this compound is characterized by a half-life of 93 minutes in phosphate-buffered saline (PBS) at a neutral pH of 7.4 and a temperature of 22°C, indicating a moderate rate of NO release . It remains relatively stable in alkaline conditions, with optimal stability observed at pH levels equal to or greater than 10 .
Result of Action
The release of nitric oxide by this compound can have various molecular and cellular effects. For instance, it has been shown to activate caspase-3, a key enzyme in the execution-phase of cell apoptosis . At the same time, this compound increased the level of anti-apoptotic proteins in Jurkat cells, a human T lymphocyte cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release by this compound can be affected by the pH and temperature of the solution . Furthermore, the biological effects of this compound can be modulated by the presence of other reactive species in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
NOC-5 is synthesized through the reaction of polyamines with nitrous acid. The process involves the formation of a nitrosohydrazine intermediate, which is then stabilized by the addition of an isopropyl group . The reaction is typically carried out in an aqueous solution at a controlled pH to ensure the stability of the intermediate and final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
NOC-5 primarily undergoes decomposition reactions to release nitric oxide. This decomposition can be influenced by various factors such as pH, temperature, and the presence of other chemical species .
Common Reagents and Conditions
The decomposition of this compound is typically carried out in phosphate-buffered saline at physiological pH (7.4) and temperature (37°C) . The presence of reducing agents can accelerate the release of nitric oxide from this compound .
Major Products Formed
The major product formed from the decomposition of this compound is nitric oxide. Additionally, the by-products include the corresponding amine and nitrous acid .
Scientific Research Applications
NOC-5 has a wide range of applications in scientific research:
Comparison with Similar Compounds
NOC-5 is unique among nitric oxide donors due to its stability and ability to release two equivalents of nitric oxide without requiring cofactors . Similar compounds include:
NOC-7: Another nitric oxide donor with a different half-life and release profile.
NOC-12: Known for its longer half-life and slower release of nitric oxide.
NOC-18: Characterized by its ability to release nitric oxide over an extended period.
This compound stands out due to its relatively rapid release of nitric oxide and its stability in physiological conditions .
Properties
IUPAC Name |
[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIRIKBRVALRPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-82-5 | |
Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]
A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]
A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []
A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []
ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.
A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]
A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]
ANone: this compound has found applications in various research areas, including:
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